Isoamyl nitrite-15N

Catalog No.
S1495013
CAS No.
120670-20-4
M.F
C5H11NO2
M. Wt
118.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoamyl nitrite-15N

CAS Number

120670-20-4

Product Name

Isoamyl nitrite-15N

IUPAC Name

3-methylbutyl nitrite

Molecular Formula

C5H11NO2

Molecular Weight

118.14 g/mol

InChI

InChI=1S/C5H11NO2/c1-5(2)3-4-8-6-7/h5H,3-4H2,1-2H3/i6+1

InChI Key

OWFXIOWLTKNBAP-PTQBSOBMSA-N

SMILES

CC(C)CCON=O

Canonical SMILES

CC(C)CCON=O

Isomeric SMILES

CC(C)CCO[15N]=O

Isotope-Labeled Internal Standard:

Isoamyl nitrite-15N primarily serves as an isotope-labeled internal standard in scientific research []. Internal standards are compounds with similar chemical properties to the target analyte but a distinct mass due to the incorporation of a stable isotope. This allows for accurate quantification of the target analyte by comparing its signal intensity to the known signal of the internal standard within the same sample matrix [].

Nitrogen Isotope Tracing:

The presence of the nitrogen-15 (15N) isotope in Isoamyl nitrite-15N enables researchers to study nitrogen metabolism and nitrification processes in various biological systems [, ]. By incorporating Isoamyl nitrite-15N into an experiment, researchers can trace the movement and transformation of nitrogen within the system. This allows them to gain insights into the efficiency and pathways involved in nitrogen cycling.

Mass Spectrometry Applications:

Due to its unique isotopic composition, Isoamyl nitrite-15N is valuable in mass spectrometry applications []. Mass spectrometry is a technique used to identify and quantify molecules based on their mass-to-charge ratio. The incorporation of the 15N isotope alters the mass of Isoamyl nitrite-15N compared to its unlabeled counterpart, allowing for differentiation during mass spectrometry analysis. This facilitates the detection and quantification of specific compounds in complex mixtures, especially when dealing with analytes with similar masses.

Isoamyl nitrite-15N is a nitrite ester derived from isoamyl alcohol, characterized by the chemical formula C5_5H11_{11}NO2_2. It is a clear yellow liquid with a distinctive odor often compared to old socks or dirty feet. This compound serves primarily as a vasodilator and antihypertensive agent, finding applications in both medical and recreational contexts. It is commonly known as amyl nitrite, isopentyl nitrite, or banapple gas. Isoamyl nitrite is notable for its psychoactive effects when inhaled, which has led to its use as a recreational drug, particularly in certain subcultures .

Isoamyl nitrite, the unlabeled version, is known to have several hazards:

  • Toxicity: Inhalation can cause headaches, dizziness, and low blood pressure. In high doses, it can be fatal [].
  • Flammability: Flammable liquid [].
  • Reactivity: Can react violently with oxidizing agents [].
, primarily through its nitrite functional group:

  • Esterification: The synthesis of isoamyl nitrite involves the reaction of isoamyl alcohol with nitrous acid:
    ROH+HONORONO+H2O\text{ROH}+\text{HONO}\rightarrow \text{RONO}+\text{H}_2\text{O}
    where R represents the isoamyl group .
  • Decomposition: In the presence of strong bases like sodium hydroxide, isoamyl nitrite decomposes to yield isoamyl alcohol and sodium nitrite:
    C5H11ONO+NaOHC5H11OH+NaNO2\text{C}_5\text{H}_{11}\text{ONO}+\text{NaOH}\rightarrow \text{C}_5\text{H}_{11}\text{OH}+\text{NaNO}_2
  • Reactivity with Carbanions: Isoamyl nitrite can react with carbanions to form oximes, and it is also utilized in modified Sandmeyer reactions to produce aryl halides .

The synthesis of isoamyl nitrite typically involves the following steps:

  • Preparation of Nitrous Acid: Nitrous acid is generated in situ by mixing sodium nitrite with hydrochloric acid.
  • Esterification Reaction: Isoamyl alcohol is added dropwise to the solution of nitrous acid while maintaining low temperatures to prevent decomposition.
  • Separation: The resulting isoamyl nitrite can be separated from the aqueous phase due to its lower density.

This method allows for relatively straightforward synthesis in both laboratory and industrial settings .

Isoamyl nitrite has diverse applications:

  • Medical Use: It is prescribed for treating angina and cyanide poisoning.
  • Recreational Use: Often inhaled for its psychoactive effects.
  • Industrial Use: Employed as a solvent and cleaning agent in various applications.
  • Perfume Industry: Used as an intermediate in fragrance formulation .

Isoamyl nitrite interacts with various biological systems and compounds:

  • Vasodilatory Mechanism: It acts on smooth muscle cells of blood vessels, leading to relaxation and dilation.
  • Methemoglobin Formation: Its ability to induce methemoglobinemia makes it useful in treating cyanide toxicity but also poses risks of hypoxia if misused .
  • Drug Interactions: Caution is advised when used with other vasodilators or alcohol due to potential additive effects on blood pressure.

Similar Compounds

Isoamyl nitrite shares structural similarities with several other alkyl nitrites. Here are some notable compounds for comparison:

Compound NameChemical FormulaUnique Characteristics
Amyl NitriteC5_5H11_{11}NO2_2A mixture of isomers; used similarly but may have different effects.
Isobutyl NitriteC4_4H9_9NO2_2Shorter carbon chain; often has more pronounced side effects.
Isopropyl NitriteC3_3H7_7NO2_2Similar uses but associated with more severe adverse effects.
ButylnitriteC4_4H9_9NO2_2Longer chain; less common but similar applications.

Isoamyl nitrite stands out due to its specific psychoactive properties and medical applications compared to its counterparts .

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Wikipedia

Isoamyl nitrite-15N

Dates

Modify: 2023-08-15

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